molecular formula C14H15N3O2 B5685201 1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol

1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol

Cat. No. B5685201
M. Wt: 257.29 g/mol
InChI Key: OLMWMPGFWTZBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and bacterial cell wall synthesis.
Biochemical and Physiological Effects:
1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol in lab experiments is its versatility. This compound can be easily synthesized and modified to suit various experimental needs. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol. One direction is to investigate its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to study its potential use as a pesticide and herbicide in agriculture. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.

Synthesis Methods

The synthesis of 1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol involves the reaction of 2-phenyl-1H-imidazole-1-acetic acid with azetidin-3-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography and characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-inflammatory, anti-tumor, and anti-bacterial agent. It has also been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In industry, it has been investigated for its potential use as a polymer stabilizer and UV absorber.

properties

IUPAC Name

1-(3-hydroxyazetidin-1-yl)-2-(2-phenylimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-12-8-17(9-12)13(19)10-16-7-6-15-14(16)11-4-2-1-3-5-11/h1-7,12,18H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMWMPGFWTZBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CN=C2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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